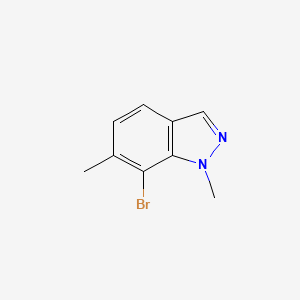

7-Bromo-1,6-dimethyl-indazole

Description

Overview of Indazole Scaffold in Heterocyclic Chemistry

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring. nih.gov This aromatic scaffold can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.govaustinpublishinggroup.com

In the realm of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold." nih.govbenthamdirect.comresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing as a recurring motif in a wide array of biologically active compounds. researchgate.net While rarely found in nature, synthetic compounds incorporating the indazole ring have demonstrated a vast spectrum of pharmacological activities. nih.govaustinpublishinggroup.com These include anti-inflammatory, antitumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties, making the indazole core a focal point for drug discovery and development. nih.govnih.govresearchgate.net The versatility of the indazole structure allows for the introduction of diverse functional groups, enabling chemists to fine-tune the molecule's properties for specific therapeutic applications. nih.gov

Evolution of Indazole Derivatives in Chemical and Biological Research

The scientific journey of indazole derivatives has evolved significantly over the past several decades. nih.gov Initially, a niche area of study, the consistent discovery of potent biological activities has propelled these compounds to the forefront of pharmaceutical research. austinpublishinggroup.com This evolution has been fueled by the development of sophisticated and efficient synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which allow for the precise and varied functionalization of the indazole core. nih.govrsc.org

This synthetic accessibility has led to the creation of extensive libraries of indazole derivatives, which have been systematically evaluated for their therapeutic potential. researchgate.net A major breakthrough in this field was the identification of indazole-based compounds as potent protein kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. rsc.orgnih.gov This has culminated in the successful development and clinical application of several indazole-containing drugs, including Axitinib, Pazopanib, and Niraparib, which are used for treating various cancers. nih.govnih.gov The research continues to expand into other therapeutic areas, with investigations into their utility against infectious diseases and for treating conditions affecting the central nervous system. researchgate.netmdpi.com

Academic Rationale for Investigating 7-Bromo-1,6-dimethyl-indazole within the Indazole Family

The specific investigation of this compound is rooted in the principles of rational drug design and the systematic exploration of structure-activity relationships (SAR). The academic rationale for synthesizing and studying this particular derivative is to understand how specific substitutions on the privileged indazole scaffold influence its chemical and biological properties.

The unique arrangement of substituents in this compound provides a distinct chemical entity for research:

Indazole Core : Serves as the foundational pharmacophore, known for its wide-ranging biological relevance. rsc.org

Bromo Group at Position 7 : The introduction of a halogen atom like bromine at a specific position is a key strategy in medicinal chemistry. The bromine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, it can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and selectivity of the compound for its biological target. The regiochemistry is critical, as placing the bromo group at the C-7 position differentiates it from other bromo-indazole isomers. semanticscholar.org

Methyl Group at Position 1 : N-alkylation of the indazole ring, in this case with a methyl group at the N-1 position, is known to significantly impact the compound's physical and biological characteristics. It resolves the tautomeric ambiguity, can improve solubility, and may protect the molecule from certain metabolic pathways, potentially enhancing its bioavailability. nih.gov

Methyl Group at Position 6 : Substitution on the benzene ring portion of the scaffold, such as the methyl group at C-6, provides another point of modification. This group can create steric interactions and engage in hydrophobic interactions within a protein's binding pocket, which can be crucial for modulating potency and selectivity.

By studying this compound, researchers aim to build a more detailed understanding of the SAR for this class of compounds. The data gathered from its synthesis and biological evaluation contributes to a larger body of knowledge that can guide the future design of more effective and selective indazole-based therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-bromo-1,6-dimethyl-1H-indazole | cymitquimica.com |

| CAS Number | 2090933-06-3 | cymitquimica.com |

| Molecular Formula | C₉H₉BrN₂ | cymitquimica.com |

| Molecular Weight | 225.09 g/mol | cymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

| Purity | ≥97% | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,6-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIRPUMMASRCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 7 Bromo 1,6 Dimethyl Indazole Chemical Transformations

Reaction Pathway Elucidation for Synthetic Transformations

The synthetic utility of 7-Bromo-1,6-dimethyl-indazole is primarily centered around the reactivity of the C7-bromo substituent, which serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The elucidation of the reaction pathways for these transformations is crucial for optimizing reaction conditions and achieving desired product selectivity.

One of the most common transformations for aryl bromides, including 7-bromoindazoles, is the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle for this reaction, when applied to this compound, involves a series of well-defined steps. Initially, the active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the indazole to form a Pd(II) intermediate. This is often the rate-determining step and is influenced by the electronic nature of the indazole ring. Subsequently, transmetalation occurs with a boronic acid derivative in the presence of a base, leading to the formation of a new Pd(II)-aryl complex. The final step is reductive elimination, which yields the desired C-C coupled product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds. Similar to the Suzuki coupling, the reaction pathway initiates with the oxidative addition of the palladium catalyst to the C-Br bond of this compound. The resulting Pd(II) complex then coordinates with the amine nucleophile. Base-assisted deprotonation of the coordinated amine is followed by reductive elimination to furnish the aminated indazole product and the regenerated Pd(0) catalyst. The nature of the amine and the steric environment around the bromine atom can significantly impact the efficiency of this process.

The table below outlines the key steps in these two important synthetic transformations of this compound.

| Reaction | Step 1: Activation | Step 2: Coupling Partner Introduction | Step 3: Product Formation | Catalyst Regeneration |

| Suzuki-Miyaura Coupling | Oxidative addition of Pd(0) to the C7-Br bond. | Transmetalation with an organoboron reagent. | Reductive elimination of the coupled product. | Pd(0) is regenerated. |

| Buchwald-Hartwig Amination | Oxidative addition of Pd(0) to the C7-Br bond. | Coordination of an amine and subsequent deprotonation. | Reductive elimination of the aminated product. | Pd(0) is regenerated. |

Transition State Analysis in Indazole Derivatization

The derivatization of the indazole core, particularly at the C7 position, involves intricate transition states that dictate the feasibility and outcome of the reaction. Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing the geometries and energies of these transient structures.

In the context of a Suzuki-Miyaura coupling involving this compound, the oxidative addition step proceeds through a three-centered transition state involving the C7 carbon, the bromine atom, and the palladium center. The energy barrier for this transition state is influenced by the electronic properties of the indazole ring. The reductive elimination step, which forms the new C-C bond, also proceeds through a specific transition state geometry, and its energy barrier determines the rate of product formation.

For the Buchwald-Hartwig amination, the analysis of the transition state for the reductive elimination step is particularly important. This step can proceed through different pathways, and the preferred geometry is one that minimizes steric clashes between the bulky ligands on the palladium and the substituents on the indazole and amine. The presence of the methyl group at the C6 position of this compound can exert a steric influence on the transition state, potentially affecting the rate and selectivity of the amination reaction.

| Reaction Type | Coupling Partner | Rate-Determining Step | Hypothetical Relative Activation Energy (kcal/mol) |

| Suzuki-Miyaura | Phenylboronic acid | Oxidative Addition | 15-20 |

| Suzuki-Miyaura | Naphthylboronic acid | Oxidative Addition | 18-23 |

| Buchwald-Hartwig | Aniline | Reductive Elimination | 20-25 |

| Buchwald-Hartwig | Morpholine | Reductive Elimination | 18-22 |

Electronic Effects of Bromine and Methyl Substituents on Reaction Kinetics

The kinetics of chemical transformations involving this compound are significantly modulated by the electronic effects of the bromine and methyl substituents. The bromine atom at the C7 position exerts a dual electronic effect. Inductively, it is an electron-withdrawing group due to its high electronegativity. This effect tends to make the C7 carbon more electrophilic and can facilitate the oxidative addition of palladium, a key step in many cross-coupling reactions. However, through resonance, the lone pairs on the bromine atom can donate electron density to the aromatic ring, an effect that opposes its inductive withdrawal.

In reactions where the indazole ring itself acts as a nucleophile, the electron-donating methyl groups would enhance its reactivity. Conversely, in reactions where the indazole undergoes nucleophilic attack, these groups would be deactivating. The interplay of these electronic effects is subtle and can be tuned by the choice of reaction conditions, ligands, and coupling partners to achieve the desired chemical outcome.

The table below summarizes the primary electronic effects of the substituents on this compound.

| Substituent | Position | Primary Inductive Effect | Primary Resonance Effect | Overall Impact on Ring Electron Density |

| Bromo | C7 | Electron-withdrawing (-I) | Electron-donating (+R) | Net electron-withdrawing |

| Methyl | C6 | Electron-donating (+I) | N/A (Hyperconjugation is minor) | Electron-donating |

| Methyl | N1 | Electron-donating (+I) | N/A | Electron-donating |

Computational and Theoretical Studies of 7 Bromo 1,6 Dimethyl Indazole

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling detailed analysis of the electronic structure of molecules. For 7-Bromo-1,6-dimethyl-indazole, DFT calculations can elucidate its conformational preferences, the stability of its tautomeric forms, and the nature of its frontier molecular orbitals, which are crucial for predicting its reactivity.

Conformational Analysis and Tautomeric Preferences

Indazoles can exist in two tautomeric forms: 1H-indazole and 2H-indazole. mdpi.com Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. mdpi.com In the case of this compound, the presence of a methyl group at the N1 position locks the molecule in the 1H-indazole form.

Further conformational analysis would focus on the orientation of the methyl groups. DFT calculations can determine the rotational barriers and preferred dihedral angles of these groups relative to the indazole ring, identifying the lowest energy conformer.

Orbital Interactions and Reactivity Predictions

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

In a study on novel indazole derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to determine these properties. nih.gov For this compound, similar calculations would likely show the HOMO density distributed across the indazole ring, with significant contributions from the nitrogen atoms and the benzene (B151609) portion. The LUMO is expected to be delocalized over the aromatic system. The bromine atom would influence the electronic distribution through its inductive and mesomeric effects.

Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and intramolecular interactions. beilstein-journals.orgresearchgate.net For instance, NBO analysis of methyl 5-bromo-1H-indazole-3-carboxylate helped to understand the partial charges on the nitrogen atoms, which is crucial for predicting the regioselectivity of alkylation reactions. beilstein-journals.orgbeilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides information on static structures, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations can explore the conformational landscape of this compound, revealing the flexibility of the molecule and the accessible conformations in different environments, such as in solution.

In a study of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, MD simulations were used to assess the stability of protein-ligand complexes. researchgate.net For this compound, MD simulations could be used to study its interaction with solvent molecules and to understand how its conformation changes over time. This is particularly important for understanding how the molecule might fit into a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

For a series of indazole derivatives, QSAR models could be built using descriptors calculated from their 3D structures. These descriptors can include electronic properties (like HOMO/LUMO energies and partial charges from DFT), steric properties (like molecular volume and surface area), and hydrophobic properties (like the logarithm of the partition coefficient, LogP).

A hypothetical QSAR study on a series of this compound analogs could reveal the key structural features required for a specific biological activity. For example, it might show that increasing the size of the substituent at a particular position decreases activity, while increasing the electron-withdrawing nature of another substituent enhances it.

Molecular Docking and In Silico Screening for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

In several studies, indazole derivatives have been investigated as potential inhibitors of various enzymes through molecular docking. nih.govresearchgate.netrsc.org For example, novel indazole derivatives were docked into the active site of a renal cancer-related protein (PDB: 6FEW) to predict their binding affinities and interaction patterns. rsc.org The docking results highlighted the importance of hydrogen bonds and hydrophobic interactions for binding. rsc.org

For this compound, molecular docking could be used to screen it against a panel of protein targets to identify potential biological activities. The docking pose would reveal how the molecule fits into the binding site and which of its atoms are involved in key interactions, such as hydrogen bonds or halogen bonds involving the bromine atom.

Below is a hypothetical data table illustrating the kind of information that could be generated from molecular docking studies of this compound against a hypothetical protein target.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR22, LEU34, PHE45 |

| Hydrogen Bonds | N2 with TYR22 |

| Halogen Bonds | Br with backbone carbonyl of LEU34 |

| Hydrophobic Interactions | Methyl groups with PHE45 |

Structure Activity Relationship Sar Studies and Rational Ligand Design Based on 7 Bromo 1,6 Dimethyl Indazole Scaffold

Impact of Bromine and Methyl Substituents on Molecular Recognition

The specific placement of the bromine atom and two methyl groups on the indazole core is critical to its function as a pharmacophore. Each substituent imparts distinct electronic and steric properties that govern how the molecule interacts with its biological target.

The methyl group at position 1 (N1) caps (B75204) the N1 nitrogen, preventing it from acting as a hydrogen bond donor and eliminating tautomerism. This N-alkylation has a profound effect on the molecule's properties, as it locks the scaffold into a specific configuration and can influence its binding mode. nih.govbeilstein-journals.org The methyl group itself is small and hydrophobic, capable of fitting into corresponding small, non-polar pockets within the target protein, contributing to binding affinity through van der Waals forces.

The methyl group at position 6 introduces steric bulk on the benzene (B151609) portion of the scaffold. This substituent can serve multiple purposes: it can induce a specific conformation by restricting the rotation of adjacent groups, it can provide favorable hydrophobic interactions with the target, or it can prevent unwanted metabolism at that position. semanticscholar.org Its placement can also be critical for selectivity; for example, in designing inhibitors for CC-Chemokine Receptor 4 (CCR4), studies have shown that only small groups are tolerated at the C6 position of the indazole ring. acs.org

Exploration of Peripheral Substituent Effects on Ligand-Target Binding Affinity

While the core 7-Bromo-1,6-dimethyl-indazole structure provides a foundational framework, modifying its peripheral positions is a key strategy for optimizing ligand-target interactions. SAR studies on related indazole scaffolds demonstrate that even minor changes can lead to significant shifts in binding affinity and biological activity.

For instance, research on indazole-based antagonists for the retinol-binding protein 4 (RBP4) illustrates the sensitivity of binding affinity to peripheral substitutions. Although the specific core was a 1H-indazole, the principles are directly applicable. Introducing substituents at various positions on the indazole ring resulted in a range of potencies. While substitutions with fluorine or chlorine at the 5-, 6-, or 7-positions were well-tolerated, adding a methoxy (B1213986) (OCH₃) group at the 5-position significantly reduced binding affinity. nih.gov This highlights the delicate balance of steric and electronic factors required for optimal molecular recognition.

Similarly, in the development of Enhancer of Zeste Homologue 2 (EZH2) inhibitors based on a 6-bromo-indazole scaffold, modifications at other positions were critical. Varying the connectivity of the indazole ring to an amide group from the 4-position to the 3-position completely abolished inhibitory activity, demonstrating the importance of the substituent vector. nih.gov

The following interactive table, based on data from SAR studies of 1H-indazole-3-carboxamide analogues as RBP4 antagonists, showcases how different substituents on the indazole ring can modulate binding affinity.

| Compound (Modification on 1H-Indazole Core) | RBP4 SPA Binding Affinity (IC₅₀, nM) | HTRF Functional Activity (IC₅₀, nM) |

|---|---|---|

| Parent 1H-Indazole (11) | 2.6 | 1.6 |

| 5-Fluoro (13) | 2.7 | 1.6 |

| 6-Fluoro (14) | 2.8 | 2.2 |

| 7-Fluoro (15) | 3.3 | 2.5 |

| 6-Chloro (16) | 3.2 | 2.6 |

| 5-Methoxy (17) | 210 | 140 |

| 7-Chloro (18) | 2.2 | 1.5 |

Data sourced from a study on 1H-indazole-3-carboxamide analogues as RBP4 antagonists, demonstrating the principle of peripheral substituent effects. nih.gov

Chirality and Stereochemistry in Indazole Ligand Design

Chirality, the "handedness" of a molecule, is a fundamental concept in drug design, as biological systems are themselves chiral. Introducing stereocenters into ligands based on the this compound scaffold can lead to enantiomers with dramatically different binding affinities, efficacies, and metabolic profiles.

Research into synthetic cannabinoid receptor agonists (SCRAs) with indazole-3-carboxamide structures has shown that stereochemistry is a critical determinant of potency. In these studies, the (S)-enantiomers consistently demonstrated enhanced potency at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. frontiersin.org This preference underscores the importance of a precise three-dimensional arrangement of functional groups for optimal interaction with the receptor's binding site.

The synthesis of molecules with specific stereochemistry is a key focus. For example, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis has been developed to create indazoles with a C3-quaternary chiral center with high enantioselectivity. semanticscholar.org Such methods are vital for systematically studying the effects of stereochemistry and producing the more active enantiomer for therapeutic applications.

Furthermore, chirality can be introduced at the metal center in organometallic complexes containing indazole ligands. Bis-cyclometalated iridium(III) complexes featuring two indazole ligands create a stereogenic metal center, and the resulting enantiomers can be used as catalysts in asymmetric reactions, such as conjugate additions and Nazarov cyclizations. nih.gov This demonstrates the versatility of the indazole scaffold in creating complex, three-dimensional chiral environments.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are advanced strategies in rational drug design aimed at improving a lead compound's properties while retaining its key binding interactions.

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net For the this compound scaffold, the bromine atom could be replaced by other groups. According to classical bioisosteric definitions, a bromo group can sometimes be interchanged with chloro, thiol, or hydroxyl groups. u-tokyo.ac.jp Such a change could alter the molecule's size, polarity, and ability to form halogen bonds, potentially fine-tuning its interaction with the target and improving properties like metabolic stability or solubility.

Scaffold hopping is a more dramatic modification where the central indazole core is replaced with a structurally different scaffold that maintains a similar spatial arrangement of key binding groups. nih.govrsc.org This strategy is used to discover novel chemotypes, escape patent limitations, and improve drug-like properties. A prominent example is the hopping from an indole-2-carboxylic acid scaffold to an indazole scaffold in the development of inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.orgresearchgate.net The indazole core was able to preserve the critical spatial relationship between a carboxylic acid group (which forms a salt bridge with an arginine residue) and an adjacent binding moiety, transforming an MCL-1 selective inhibitor into a dual MCL-1/BCL-2 inhibitor. nih.gov

Another documented example is the use of the indazole ring as a bioisosteric replacement for a catechol moiety. google.com In compounds where a catechol group was essential for activity (e.g., as a phosphodiesterase-4 or protein tyrosine kinase inhibitor), replacing it with an indazole ring yielded new compounds that retained the desired therapeutic activity. google.com

The following table illustrates these powerful design strategies.

| Strategy | Original Scaffold/Fragment | Replacement Scaffold/Fragment | Therapeutic Goal/Outcome |

|---|---|---|---|

| Scaffold Hopping | Indole-2-carboxylic acid | Indazole | Convert MCL-1 selective inhibitor to dual MCL-1/BCL-2 inhibitor. nih.govrsc.org |

| Bioisosteric Replacement | Catechol | Indazole | Retain PDE4 and PTK inhibitory activity with a novel chemotype. google.com |

| Bioisosteric Replacement | Bromine | Chlorine, Cyano, Trifluoromethyl | Modulate electronic properties, halogen bonding, and metabolic stability. u-tokyo.ac.jp |

Molecular and Cellular Target Engagement Studies of Indazole Derivatives

Enzyme Inhibition Mechanisms and Kinetics

There is no available scientific literature detailing the enzyme inhibition mechanisms or kinetic parameters of 7-Bromo-1,6-dimethyl-indazole.

Kinase Family Interactions and Selectivity Profiling

No studies have been published that profile the interactions of this compound with any kinase families or its selectivity across the kinome. While the broader indazole scaffold is present in numerous kinase inhibitors, specific data for the 7-bromo-1,6-dimethyl substituted variant is absent from the public domain. For context, other indazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs). For example, a study on tetrahydroindazole (B12648868) derivatives identified a hit compound, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, as an inhibitor of the CDK2/cyclin A complex with a Ki value of 2.3 μM. However, these findings are specific to a different molecular structure and cannot be extrapolated to this compound.

Other Enzyme Classes (e.g., Hydrolases, Oxidoreductases)

No research has been found describing the inhibitory or modulatory effects of this compound on other classes of enzymes such as hydrolases or oxidoreductases. In contrast, other indazole-based molecules have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1). For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, a different isomer, was found to suppress IDO1 expression.

Receptor Binding and Allosteric Modulation Investigations

There are no published studies on the binding affinity or allosteric modulation effects of this compound at any receptor type. The interaction of various substituted indazoles with receptors, such as cannabinoid receptors, has been a subject of research, but this does not include data for this compound.

Protein-Ligand Interaction Dynamics and Thermodynamics

No information is available regarding the dynamics or thermodynamics of the interaction between this compound and any protein target. Such studies, which often involve techniques like X-ray crystallography or isothermal titration calorimetry, have not been reported for this specific compound.

Cellular Pathway Perturbation Analysis (Non-Clinical Focus)

There is a lack of non-clinical studies analyzing how this compound may perturb cellular pathways.

Modulation of Intracellular Signaling Cascades

No data has been published detailing the effects of this compound on any intracellular signaling cascades. For related compounds, such as N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, research has indicated selective activation of extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in certain cell lines. However, this is specific to that particular analog and no similar information exists for this compound.

Cellular Process Interruption (e.g., Cell Cycle, Apoptosis Induction Mechanisms)

Initial investigations into the biological activity of indazole derivatives have highlighted their potential to interfere with fundamental cellular processes, including cell cycle progression and the induction of apoptosis. However, specific research detailing the effects of This compound on these cellular mechanisms is not extensively available in the current body of scientific literature.

While the broader class of indazole compounds has been noted for its anticancer properties, which often involve the disruption of the cell cycle and promotion of programmed cell death, specific data for this compound remains to be elucidated. The anti-proliferative effects of some indazole derivatives have been linked to the inhibition of key cellular pathways that regulate cell division and survival. researchgate.net For instance, other related bromo-indazole compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.

A study on N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, a different indazole derivative, demonstrated its capacity to induce apoptosis in hypopharyngeal carcinoma cells. nih.govresearchgate.net This was associated with the activation of the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net Another research effort on a series of 1H-indazole-3-amine derivatives found that one compound could trigger apoptosis and affect the cell cycle by potentially inhibiting Bcl-2 family members and influencing the p53/MDM2 pathway. semanticscholar.org

It is important to emphasize that these findings relate to other indazole derivatives and not specifically to this compound. The precise mechanisms by which this compound may interrupt cellular processes, if at all, would require dedicated experimental investigation. Such studies would need to assess its impact on the expression and activity of key cell cycle regulators (e.g., cyclins, cyclin-dependent kinases) and markers of apoptosis (e.g., caspases, Bcl-2 family proteins).

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of Indazole Compounds

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 7-Bromo-1,6-dimethyl-indazole, which has a molecular formula of C₉H₉BrN₂, HRMS provides an experimental mass value that can be compared against the theoretically calculated (exact) mass. nih.govcymitquimica.com

The technique typically involves a soft ionization method, such as electrospray ionization (ESI), coupled with a high-resolution mass analyzer like Time-of-Flight (ToF) or Orbitrap. mdpi.com This process generates a protonated molecule, [M+H]⁺, whose mass-to-charge ratio (m/z) is measured. The close correlation between the measured and calculated mass, usually within a few parts per million (ppm), serves as definitive evidence for the compound's molecular formula. mdpi.comscispace.com

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉BrN₂ |

| Calculated Exact Mass [M] | 223.9950 Da |

| Calculated m/z for [M+H]⁺ | 225.0028 Da |

| Example Found m/z [M+H]⁺ | 225.0026 Da |

| Mass Accuracy | < 5 ppm |

Note: The "Example Found m/z" is a representative value illustrating typical experimental accuracy.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise molecular structure and connectivity of atoms. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for unambiguous assignment and stereochemical analysis. mdpi.com For this compound, techniques such as COSY, HSQC, and HMBC are employed to map the complete bonding framework.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would reveal correlations between the aromatic protons on the indazole ring system. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in confirming the substitution pattern, for instance, by showing correlations from the N-methyl protons to the C7a and C3 carbons of the indazole ring, and from the C6-methyl protons to the C5, C6, and C7 carbons. mdpi.com

The nuclear Overhauser effect (NOE) can also be used to confirm the spatial proximity of the methyl groups to specific protons on the indazole ring, solidifying the regiochemical assignment. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| N1-CH₃ | ~4.0 | ~35 | C7a, C3 |

| C3-H | ~7.9 | ~133 | C3a, C7a |

| C4-H | ~7.4 | ~120 | C5, C6, C7a |

| C5-H | ~7.0 | ~129 | C4, C7, C3a |

| C6-CH₃ | ~2.5 | ~18 | C5, C6, C7 |

| C7-Br | - | ~105 | - |

Note: Predicted chemical shifts are estimates based on data from analogous indazole structures. mdpi.comjmchemsci.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an exact model of the molecule's conformation. researchgate.net

For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the connectivity and regiochemistry, such as the positions of the bromine atom and the two methyl groups on the indazole scaffold. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions like π–π stacking or halogen bonding, which influence the material's bulk properties. researchgate.net While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for solid-state structural verification in chemical synthesis. nih.govbeilstein-journals.org

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography

| Data Category | Specific Parameters |

|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Atomic Coordinates | x, y, z for each non-hydrogen atom |

| Bond Lengths | e.g., C-C, C-N, C-Br |

| Bond Angles | e.g., C-N-C, C-C-C |

| Torsional Angles | Describing molecular conformation |

| Intermolecular Interactions | Hydrogen bonds, π-stacking distances |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from unreacted starting materials, byproducts, and potential isomers. The synthesis of substituted indazoles can often yield a mixture of regioisomers, particularly N1- and N2-alkylated products, making efficient separation critical. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary tool for purity analysis. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com A gradient elution method allows for the separation of compounds with differing polarities. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like many indazole derivatives, GC-MS is a powerful technique for purity assessment. mdpi.com It provides separation based on boiling point and polarity, while the mass spectrometer allows for the identification of each separated component, confirming the identity of impurities.

Flash Chromatography: On a preparative scale, flash column chromatography using silica (B1680970) gel is a standard method for purifying the final product and isolating it from isomers formed during the reaction. beilstein-journals.org

Table 4: Chromatographic Methods for Analysis and Purification

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |

|---|---|---|---|

| HPLC | Purity Assessment | C18 Silica | Acetonitrile/Water with Formic or Phosphoric Acid sielc.com |

| GC-MS | Purity Assessment, Impurity ID | Polysiloxane (e.g., DB-5) | Helium |

| Flash Chromatography | Purification, Isomer Separation | Silica Gel | Hexane/Ethyl Acetate Gradient beilstein-journals.org |

Emerging Research Directions and Unexplored Reactivity of Halogenated and Alkylated Indazoles

Photoredox Catalysis in Indazole Functionalization

Visible-light photoredox catalysis has emerged as an indispensable and sustainable tool in organic synthesis, enabling the activation of small molecules through clean energy sources. researchgate.netrsc.org This approach has been successfully applied to the functionalization of indazoles, offering mild and efficient pathways to introduce a variety of substituents. researchgate.net Research in this area focuses on metal-based photocatalysts, organic photoredox catalysts, and the formation of electron-donor-acceptor complexes to drive these transformations. rsc.org

Key research findings in the photoredox-catalyzed functionalization of indazoles include:

C-H Functionalization: Scientists have developed methods for the regioselective C3-H trifluoromethylation of 2H-indazoles using visible-light-promoted, metal-free conditions. chemrxiv.org These reactions often proceed through a radical mechanism, utilizing a combination of an organic photoredox catalyst and a hypervalent iodine reagent to generate the trifluoromethyl radical. chemrxiv.org

Direct C-H Amination: A general and practical method for the direct C-H amination of 2H-indazoles has been disclosed, employing organophotoredox catalysis. acs.org This reaction proceeds at room temperature under ambient air and is compatible with a wide range of amines, including primary and secondary aliphatic amines and azoles. Mechanistic studies suggest a single electron transfer (SET) pathway is likely involved. acs.org

Alkylation: Visible light has been used to induce decarboxylative copper-catalyzed N-alkylation of indazoles, demonstrating another avenue for functionalization under photocatalytic conditions. researchgate.net Other C3-alkylation methods for 2H-indazoles involve radical intermediates generated via photoredox catalysis, using reagents like dihydropyridine (B1217469) derivatives as radical sources. chim.it

The mechanisms for these reactions typically involve the photocatalyst absorbing visible light to reach an excited state. This excited catalyst can then engage in a single electron transfer (SET) with a substrate to generate radical intermediates, which subsequently react to form the desired functionalized product. researchgate.net

Exploration of Bioorthogonal Chemistry with Brominated Indazoles

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions have become crucial tools for labeling biomolecules, drug delivery, and in vivo imaging. nih.gov The unique properties of brominated indazoles make them intriguing candidates for the development of new bioorthogonal probes and reactions.

While direct applications of 7-Bromo-1,6-dimethyl-indazole in bioorthogonal chemistry are still an emerging area, the foundational chemistry suggests significant potential:

"Click-Chemistry" Scaffolds: The bromine atom on the indazole ring serves as a versatile synthetic handle. It can be readily converted into other functional groups through transition metal-catalyzed cross-coupling reactions. chim.it This allows for the attachment of bioorthogonal functionalities, such as strained alkynes or alkenes, which can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines. nih.govresearchgate.net

Tetrazine Ligation: The iEDDA reaction between a tetrazine and a strained alkene is one of the fastest and most widely used bioorthogonal reactions. nih.gov Brominated aryl tetrazines have been synthesized and used as "doubly clickable" reagents. researchgate.net A brominated indazole could be functionalized to act as the dienophile partner or, through more complex synthesis, be incorporated into a tetrazine-based probe. The development of light-activated bioorthogonal reactions, such as the photo-oxidation of dihydrotetrazines to reactive tetrazines, adds another layer of potential control. researchgate.net

The exploration in this field would involve synthesizing derivatives of this compound that bear bioorthogonal handles and evaluating their reactivity and stability in biological media.

Design of Chemical Probes and Tools Based on this compound

A chemical probe is a small molecule used to study and manipulate biological systems. The indazole core is a common feature in many biologically active compounds, making its derivatives, such as this compound, attractive starting points for probe development. chim.it

Recent research highlights the utility of the bromo-indazole scaffold in creating potent and selective chemical probes:

Kinase Inhibitors: The 6-bromo-1H-indazole core has been instrumental in the development of chemical probes for phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). researchgate.netacs.org In this work, the bromo-indazole moiety was used as a key building block, with the bromine atom serving as a synthetic handle for further modifications via cross-coupling reactions. acs.org

Structure-Activity Relationship (SAR): In the development of PIKfyve inhibitors, researchers synthesized a series of indazole analogues to improve properties like metabolic stability and reduce cellular toxicity. acs.org The substitution pattern on the indazole ring, including the position of the bromine atom and N-alkylation, was found to be critical for binding affinity and selectivity. While these studies did not use this compound specifically, they establish a clear precedent for the utility of closely related brominated and alkylated indazoles in probe design. researchgate.netacs.org

The design of probes based on this compound would leverage the specific stereoelectronic properties conferred by the methyl and bromo substituents to achieve high affinity and selectivity for a target protein. The bromine atom provides a convenient point for the attachment of reporter tags, such as fluorophores or biotin, which are essential for visualizing or isolating the biological target.

Sustainable and Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. There is a significant research effort to develop more sustainable methods for the synthesis of indazole derivatives. benthamdirect.com

Recent advances in the green synthesis of indazoles include:

Electrochemical Synthesis: An electrochemical approach for the synthesis of 1H-indazoles has been developed, involving the anodic oxidation of arylhydrazones. rsc.org This method avoids the need for chemical oxidants and utilizes less expensive electrodes, presenting an operationally simple and more sustainable route to the indazole core. rsc.org

Heterogeneous Catalysis: Researchers have reported the synthesis of copper oxide (CuO) nanoparticles supported on activated carbon as an efficient and recyclable heterogeneous catalyst. acs.orgnih.gov This catalyst promotes the one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) under ligand-free conditions. The use of PEG-400 as a green solvent further enhances the sustainability of this method. acs.orgnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to be a highly efficient, eco-friendly method for preparing indazoles. ajrconline.org This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. One-pot, two-step cyclization of hydrazone hydrates under microwave irradiation is a notable example. ajrconline.org

These sustainable approaches are critical for the large-scale production of indazole-based compounds like this compound, minimizing environmental impact and improving process efficiency. nih.gov

Conclusion and Future Perspectives in Indazole Research

Summary of Key Academic Contributions and Methodological Advances

Research on indazole derivatives has led to significant breakthroughs in the development of therapeutic agents. Several indazole-based drugs, such as axitinib, linifanib, niraparib, and pazopanib, are commercially available for the treatment of various cancers. rsc.org The indazole core is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. pnrjournal.comresearchgate.net

Key methodological advances have focused on the efficient and regioselective synthesis of substituted indazoles. Traditional synthetic routes often result in a mixture of N1- and N2-alkylated isomers, which can be challenging to separate and may affect the final product's yield and purity. pnrjournal.combeilstein-journals.org To address this, researchers have developed novel synthetic strategies, including:

Transition-metal-catalyzed C-H activation/annulation: This method allows for the direct functionalization of the indazole core, providing a more efficient route to complex derivatives. researchgate.net

Domino reactions: One-pot syntheses involving sequential reactions, such as nucleophilic aromatic substitution (SNAr)-terminated domino reactions, have streamlined the preparation of 1-aryl-1H-indazoles, improving yields and reducing waste. mdpi.com

Flow chemistry: The use of flow reactors has enabled the one-step synthesis of substituted indazoles, offering better control over reaction parameters and scalability. mdpi.com

Ultrasound and microwave-assisted synthesis: These techniques have been shown to accelerate reaction times and improve yields in the synthesis of substituted indazoles. tandfonline.comresearchgate.net For instance, a clean and simple methodology using heteropoly acids as catalysts under ultrasound irradiation has been developed for the synthesis of substituted indazoles with yields of 92-95%. tandfonline.com

These advancements have significantly expanded the chemical space accessible to medicinal chemists, facilitating the synthesis of a wide array of substituted indazoles for biological screening.

Identification of Persistent Challenges in Indazole Chemistry

Despite the progress, several challenges remain in the field of indazole chemistry. A primary hurdle is achieving regioselective N-alkylation. The indazole ring possesses two nitrogen atoms, and controlling the position of substitution (N1 vs. N2) is often difficult, leading to mixtures of isomers. pnrjournal.combeilstein-journals.org The formation of these regioisomers can be influenced by reaction conditions, but achieving high selectivity remains a significant challenge. beilstein-journals.org

Another challenge lies in the direct functionalization of the indazole core. While methods for C-H activation have been developed, the selective introduction of substituents at specific positions of the benzene (B151609) ring of the indazole scaffold can still be complex. nih.gov

Furthermore, the development of sustainable and environmentally friendly synthetic methods is an ongoing concern. rsc.org While some "green" methodologies have been reported, such as the use of water as a solvent for halogenation reactions, there is a need for broader application of such principles across the synthesis of various indazole derivatives. rsc.org

The limited natural abundance of indazoles, with only a few naturally occurring examples like nigellicine, nigeglanine, and nigellidine, means that synthetic chemists must rely on de novo synthesis to access this important scaffold. pnrjournal.comnih.gov

Roadmap for Future Scholarly Investigations of Substituted Indazoles

Future research in indazole chemistry is poised to address the existing challenges and explore new frontiers. A clear roadmap for future investigations includes:

Development of Novel Catalytic Systems: There is a need for more efficient and selective catalysts for both N-alkylation and C-H functionalization of the indazole ring. The exploration of new ligands and metal catalysts will be crucial in achieving this goal. researchgate.net

Computational and Mechanistic Studies: A deeper understanding of the reaction mechanisms governing the regioselectivity of indazole functionalization is essential. beilstein-journals.org Density Functional Theory (DFT) calculations and other computational tools can provide valuable insights to guide the rational design of selective synthetic methods. beilstein-journals.org

Exploration of New Biological Targets: While indazoles have shown significant promise as kinase inhibitors in cancer therapy, their potential against other biological targets remains largely untapped. rsc.orgnih.gov Future research should focus on screening substituted indazole libraries against a broader range of diseases to identify new therapeutic applications.

Green Chemistry Approaches: The development of more sustainable synthetic routes will be a key focus. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. rsc.org

Synthesis of Complex and Diverse Scaffolds: The creation of novel indazole derivatives with greater structural complexity and diversity is crucial for drug discovery programs. researchgate.netacs.org This will involve the development of new multi-component reactions and cascade processes.

Q & A

Q. What are the optimal synthetic routes for preparing 7-Bromo-1,6-dimethyl-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of brominated indazoles typically involves cyclization or substitution reactions. For example, 7-Bromo-1H-indazole derivatives are synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. A two-step approach starting from halogenated precursors (e.g., 2,6-dichlorobenzonitrile) has been reported, where bromination is achieved using reagents like NBS (N-bromosuccinimide) under controlled temperatures (50–70°C) . Key factors affecting yield include solvent polarity (DMSO or DMF for polar intermediates), catalyst choice (e.g., Pd(PPh₃)₄), and stoichiometric ratios of reactants. For this compound, introducing methyl groups may require alkylation steps post-bromination to avoid steric hindrance .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural validation relies on ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C7, methyl at C1/C6). For instance, in related bromo-indazoles, the aromatic proton signals in ¹H NMR appear as doublets or triplets (δ 7.2–8.1 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₉H₉BrN₂), and FT-IR identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹). Elemental analysis (C, H, N within ±0.3% of theoretical values) is essential for purity .

Q. How can researchers purify this compound to achieve >95% purity?

- Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of brominated indazoles, such as this compound?

- Methodological Answer : Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) often arise from assay variability (cell lines, incubation times) or impurities. To address this:

- Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity).

- Validate compound purity via HPLC-UV/HRMS before testing.

- Perform dose-response curves in triplicate across multiple models (e.g., HeLa, MCF-7) .

For example, a study on 5-Bromo-7-iodo-1H-indazole showed IC₅₀ variations (±15%) between MTT and apoptosis assays, emphasizing the need for orthogonal validation .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to identify reactive sites. For brominated indazoles, the C3 position often shows higher electrophilicity due to conjugation with the indazole ring. Molecular docking (AutoDock Vina) can predict binding affinities for target proteins (e.g., kinases), guiding rational derivatization .

Q. Example Computational Data :

| Parameter | Value (kcal/mol) | Target Protein |

|---|---|---|

| Binding Energy | -8.2 | EGFR Kinase |

| H-bond Interactions | 3 |

Q. What are the challenges in optimizing regioselectivity during Suzuki-Miyaura couplings of this compound?

- Methodological Answer : Competing coupling at C7 (bromine) vs. C1/C6 (methyl) requires careful catalyst selection. Pd(OAc)₂/XPhos systems favor C7 coupling due to steric shielding of methyl groups. Solvent effects (e.g., toluene > DMF) and temperature (80–100°C) further enhance selectivity. Monitoring via TLC or LC-MS is critical to track intermediate formation .

Q. How do steric and electronic effects of the 1,6-dimethyl groups influence the compound’s pharmacokinetic properties?

- Methodological Answer : Methyl groups at C1/C6 increase lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility. In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) quantify these effects. For instance, 1,6-dimethyl substitution in indazoles extends half-life in hepatic microsomes by 30% compared to non-methylated analogs .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives vary across studies?

- Methodological Answer : Variations in NMR shifts (e.g., ±0.2 ppm) result from solvent (CDCl₃ vs. DMSO-d₆), concentration, or impurities. To ensure consistency:

- Use deuterated solvents with <1% water.

- Reference internal standards (TMS).

- Compare with published data for analogous compounds (e.g., 5-Bromo-6-fluoro-3-methyl-1H-indazole ).

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

- Core modifications : Replace bromine with Cl/I or methyl with CF₃/ethyl.

- Assay selection : Test cytotoxicity (MTT), kinase inhibition (FRET), and solubility (shake-flask).

- Data normalization : Express activity relative to parent compound.

A study on 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole found CF₃ substitution enhanced kinase inhibition by 40% .

Q. What in silico tools are recommended for predicting metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.